![molecular formula C15H23N5O B14632239 N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide CAS No. 52833-14-4](/img/structure/B14632239.png)
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is a compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-B]pyridine core with butyl and butylamino substituents, making it a unique molecule with potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. For instance, n-butyl stannoic acid can be used as a catalyst for the direct amidation of amines with carboxylic acids . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic amidation processes. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of this method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[3,4-B]pyridine derivatives have been found to inhibit kinases such as p38 and JNK1, which are involved in various cellular processes . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riociguat (Adempas): A pyrazolo[3,4-B]pyridine derivative used to treat pulmonary hypertension.
Other Pyrazolo[3,4-B]pyridines: Compounds with similar structures that exhibit kinase inhibitory activity and other biological properties.
Uniqueness
N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and butylamino groups differentiate it from other pyrazolo[3,4-B]pyridine derivatives, potentially leading to unique interactions with molecular targets and pathways.
Eigenschaften
CAS-Nummer |
52833-14-4 |
|---|---|
Molekularformel |
C15H23N5O |
Molekulargewicht |
289.38 g/mol |
IUPAC-Name |
N-butyl-4-(butylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H23N5O/c1-3-5-7-16-13-11-10-19-20-14(11)18-9-12(13)15(21)17-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,17,21)(H2,16,18,19,20) |
InChI-Schlüssel |
DIWMLOTYKHWTNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C=NNC2=NC=C1C(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


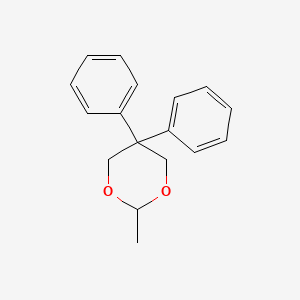
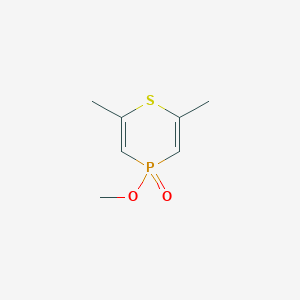
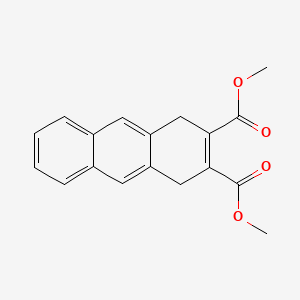

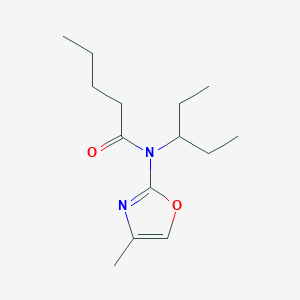

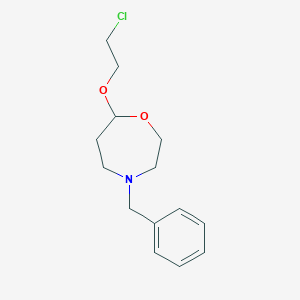
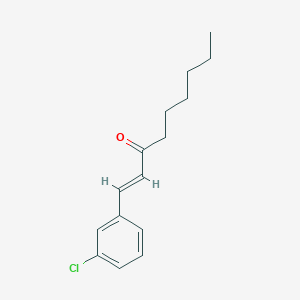


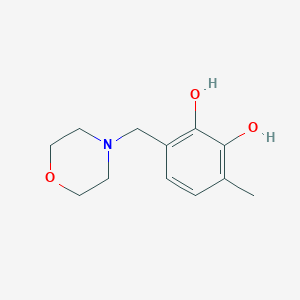
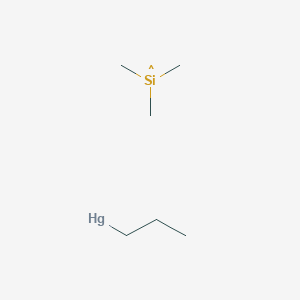
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

